Methyl 1-Allylcyclopropanecarboxylate
Overview
Description
Methyl 1-Allylcyclopropanecarboxylate is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 1-Allylcyclopropanecarboxylate is involved in the synthesis and ring-opening reactions of related compounds. For instance, the synthesis of methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, a compound obtained by photochemical intramolecular cyclopropanation, leads to various products like methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate and others through ring-opening reactions (Maas, Daucher, Maier, & Gettwert, 2004).
A study by Xu, Huang, and Zhong (2006) explored the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, leading to the efficient synthesis of dimethyl methylenecyclopropane-1,1-dicarboxylates (Xu, Huang, & Zhong, 2006).
Biological Evaluation
- Boztaş et al. (2019) conducted a study on bromophenol derivatives with cyclopropyl moiety, which includes compounds like methyl 1-alkylcyclopropanecarboxylate. They found that these derivatives are effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, indicating potential applications in the treatment of diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).
Agricultural Applications
The use of related compounds like 1-methylcyclopropene (1-MCP) has been extensively researched for its effects on fruits and vegetables, serving as a tool to investigate ethylene's role in ripening and senescence, and as a commercial technology to improve product quality. Watkins (2006) provides a comprehensive review of the effects of 1-MCP on a range of fruits and vegetables (Watkins, 2006).
In a related application, Hershkovitz, Saguy, and Pesis (2005) demonstrated that postharvest application of 1-MCP significantly improves the quality of various avocado cultivars by delaying ripening and reducing chilling injury symptoms (Hershkovitz, Saguy, & Pesis, 2005).
Mechanism of Action
Target of Action
Methyl 1-Allylcyclopropanecarboxylate is a structural analog of 1-aminocyclopropane-1-carboxylate acid (ACC), the direct precursor of ethylene . Ethylene is a gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants .
Mode of Action
this compound acts as an agonist of ethylene response in plants . It triggers enhanced ethylene-related responses in plants similar to the effects of ACC .
Biochemical Pathways
The compound affects the ethylene biosynthesis pathway. It leads to a generally upregulated expression of the ethylene biosynthesis genes in detached tomato leaves . It has no obvious effect on the total acc oxidase (aco) activity in detached tomato leaves nor on the activity of recombinant slaco1, the predominantly expressed aco family member in this tissue .
Pharmacokinetics
Its structural analog, acc, is known to be a substrate of the key enzyme in ethylene biosynthesis, acc oxidase (aco)
Result of Action
this compound triggers enhanced ethylene-related responses in plants, such as restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . A higher amount of ethylene release was detected from the tomato leaves treated with this compound than from the mock control .
Action Environment
The action of this compound is likely influenced by environmental factors, as is the case with many plant growth regulators.
Future Directions
“Methyl 1-Allylcyclopropanecarboxylate” has been identified as a potential plant growth regulator (PGR) for the agricultural and postharvest industries . This suggests that future research could focus on exploring its potential applications in these areas.
Biochemical Analysis
Biochemical Properties
Methyl 1-Allylcyclopropanecarboxylate is known to interact with enzymes involved in ethylene biosynthesis, such as ACC oxidase (ACO) . It acts as an agonist of ethylene response in plants .
Cellular Effects
This compound triggers enhanced ethylene-related responses in plants, similar to the effects of ACC . These responses include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .
Molecular Mechanism
This compound exerts its effects at the molecular level by triggering enhanced ethylene-related responses in plants . It does not have an obvious effect on the total ACO activity in detached tomato leaves .
Metabolic Pathways
This compound is involved in the ethylene biosynthesis pathway . It interacts with ACC oxidase (ACO), a key enzyme in this pathway .
Properties
IUPAC Name |
methyl 1-prop-2-enylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-4-8(5-6-8)7(9)10-2/h3H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOGWLOEUBATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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